molecular formula C8H15N B1619873 (R)-(-)-Octahydroindolizine CAS No. 89772-92-9

(R)-(-)-Octahydroindolizine

Cat. No. B1619873
CAS RN: 89772-92-9
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-MRVPVSSYSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound. The compound’s class or family, its natural occurrence, and its uses in industry or research would also be mentioned.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This would cover the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would include data on the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity or basicity, stability, redox potential, etc.).


Scientific Research Applications

  • Biological Activity of Polyhydroxyalkaloids : Octahydroindolizine derivatives are found to be potent inhibitors of glycosidase enzymes in various organisms. These derivatives have potential applications in agricultural and medical research (Fellows, 1986).

  • Conformational Studies : The conformations of octahydroindolizines, including different isomers, have been examined using NMR spectroscopy, which is crucial for understanding their chemical behavior and potential applications (Sonnet, Netzel, & Mendoza, 1979).

  • Excretion and Metabolism Studies : Research on the excretion and metabolism of specific octahydroindolizine compounds like RWJ-22757 in rats has been conducted to understand its pharmacokinetics, which is essential for developing medical applications (Wu, Caldwell, & Masucci, 2002).

  • Crystal Structure Analysis : Studies on the crystal structure of octahydroindolizine derivatives help in understanding their chemical properties and potential uses in material science and drug design (Raja et al., 2015).

  • Anti-inflammatory Properties : Certain octahydroindolizine alkaloids have shown significant anti-inflammatory effects, suggesting their potential use in developing new anti-inflammatory drugs (Hu et al., 2020).

  • Organocatalytic Synthesis : Enantioselective synthesis methods for octahydroindolizine have been developed, which are crucial for creating pharmaceuticals with high purity and specific properties (Wang et al., 2009).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal practices.


Future Directions

This would discuss potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.


Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “®-(-)-Octahydroindolizine”, some of this information may not be available. If you have any other questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Octahydroindolizine

CAS RN

89772-92-9
Record name Octahydroindolizine, (R)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089772929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLIZIDINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D69QK4TZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-Octahydroindolizine
Reactant of Route 2
(R)-(-)-Octahydroindolizine
Reactant of Route 3
(R)-(-)-Octahydroindolizine
Reactant of Route 4
(R)-(-)-Octahydroindolizine
Reactant of Route 5
(R)-(-)-Octahydroindolizine
Reactant of Route 6
(R)-(-)-Octahydroindolizine

Citations

For This Compound
8
Citations
MP Sibi, JW Christensen - Tetrahedron letters, 1990 - Elsevier
Enantiocontrolled synthesis of indolizidine alkaloids δ-coniceine [(−)-(R)-octahydroindolizine] and (+)-(1S, 8aS)-1-hydroxyindolizidine, the biosynthetic precursor of slaframine, have …
SG Davies, AM Fletcher, DG Hughes, JA Lee, PD Price… - Tetrahedron, 2011 - Elsevier
The conjugate addition of an enantiopure lithium amide to a ζ-hydroxy-α,β-unsaturated ester followed by a one-pot ring-closure/N-debenzylation protocol has been used in the …
M Malik, S Jarosz - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The synthesis of polyhydroxylated 2-allylpyrrolidines from sugar-derived bromonitriles in a cascade addition of allylmagnesium bromide/SN2 cyclization/reduction with Zn(BH4)2 is …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
L Chabaud, Y Landais, P Renaud… - … A European Journal, 2008 - Wiley Online Library
The carboazidation of chiral allylsilanes has been investigated by varying the nature of the substituents at the silicon center and on the carbon framework. The influence of temperature …
G Guazzelli, R Lazzaroni, R Settambolo - Synthesis, 2005 - thieme-connect.com
Starting from 5-carboxyethyl-5, 6-dihydroindolizine, the title alkaloid was obtained in 25% overall yield via differently C5-substituted 5, 6-dihydroindolizines and final exhaustive …
SV Kauloorkar, V Jha, G Jogdand… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A simple and highly efficient approach to hydroxylated pyrrolizidine and indolizidine is developed from an aldehyde as a starting material using organocatalytic and asymmetric …
Number of citations: 23 0-pubs-rsc-org.brum.beds.ac.uk
AA Ansari, YD Vankar - RSC Advances, 2014 - pubs.rsc.org
Synthesis of pyrrolidine iminosugars has been described from D-glycals via dihydroxylation, oxidative cleavage and double nucleophilic displacement as the key steps. The pyrrolidines …
Number of citations: 25 0-pubs-rsc-org.brum.beds.ac.uk
M OTBS
Number of citations: 0

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